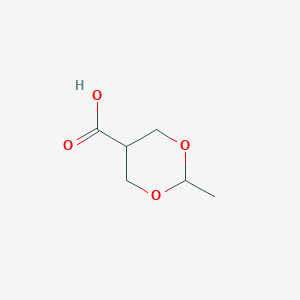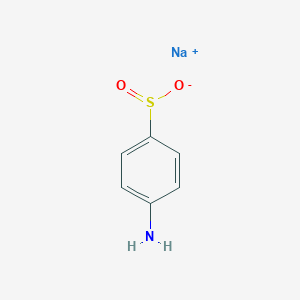
Sodium;4-aminobenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-aminobenzenesulfinate (also known as 4-aminobenzenesulfinic acid or 4-ABS) is an organic compound composed of sulfur, nitrogen, and oxygen. It is a white, odourless, crystalline solid that is highly soluble in water. It is a versatile compound used in a variety of applications, including scientific research, medical treatments, and industrial processes.
Scientific Research Applications
Synthesis Applications
Sodium 4-aminobenzenesulfinate serves as a key intermediate in the synthesis of various complex molecules. For instance, it has been used in the preparation of 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium through reactions like ω sulfonation, diazo coupling, hydrolysis, and salting out, with the process parameters significantly influencing the reaction outcomes and achieving a final product yield of up to 80% (Xie Jian-wu, 2005). Moreover, it's been incorporated in methodologies for indirect determination of dopamine through electroanalytical approaches, highlighting its utility in enhancing electrochemical detection sensitivity (W. Yeh, Yen-Ru Kuo, Shu-Hua Cheng, 2008).
Environmental and Material Science
Sodium 4-aminobenzenesulfinate finds applications in environmental science, particularly in the adsorption and removal of contaminants. It has been used to modify carbon nanotubes, enhancing their adsorptive performance for removing low concentrations of Cu2+ in water, demonstrating the potential of sodium 4-aminobenzenesulfinate-functionalized materials in water purification processes (Jing-zhi Zheng, Jian Hu, Feipeng Du, 2013). Additionally, its incorporation into KOH electrolyte as a redox additive significantly elevates the capacitances of carbon-based supercapacitors, indicating its role in enhancing the energy storage capacities of supercapacitors (Z. Zhang, Xuanning Huang, X. Chen, 2015).
Biodegradation and Environmental Remediation
A novel application of sodium 4-aminobenzenesulfinate is in the biodegradation of sulfonated azo dyes, where it acts as a carbon, nitrogen, and sulfur source for microbial strains capable of degrading these compounds. A specific study demonstrated the complete degradation of 4-aminobenzenesulfonate by Pannonibacter sp. strain W1, indicating the potential of sodium 4-aminobenzenesulfinate in facilitating microbial degradation processes for environmental remediation (Yan-qing Wang, Jin-song Zhang, Ji-ti Zhou, Zhenpeng Zhang, 2009).
Advanced Material Modification
In material science, sodium 4-aminobenzenesulfinate has been utilized to impart durable antimicrobial properties to cotton fabrics. This was achieved through a chemical synthesis process that introduced anionic sites on the cotton fabric, enhancing the exhaustion of cationic compounds and thereby providing the fabric with higher antimicrobial activity, illustrating the versatility of sodium 4-aminobenzenesulfinate in functional textile modifications (Y. Son, Byung-Soon Kim, K. Ravikumar, Seung Goo Lee, 2006).
Mechanism of Action
Target of Action
Sodium;4-aminobenzenesulfinate, also known as 4-aminobenzenesulfonate, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
4-aminobenzenesulfonate acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, 4-aminobenzenesulfonate prevents the enzyme from interacting with PABA, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, 4-aminobenzenesulfonate effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that sulfonamides, the group of drugs to which 4-aminobenzenesulfonate belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The primary result of 4-aminobenzenesulfonate’s action is the inhibition of bacterial growth . By disrupting the folic acid metabolism cycle, it prevents bacteria from synthesizing the DNA they need to replicate . This makes 4-aminobenzenesulfonate an effective bacteriostatic agent .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium;4-aminobenzenesulfinate involves the reaction of 4-aminobenzenesulfonic acid with sodium hydroxide.", "Starting Materials": ["4-aminobenzenesulfonic acid", "Sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 4-aminobenzenesulfonic acid in water.", "Step 2: Add sodium hydroxide to the solution and stir.", "Step 3: Heat the mixture to 80-90°C and stir for 2-3 hours.", "Step 4: Cool the mixture and filter the precipitate.", "Step 5: Wash the precipitate with water and dry it.", "Step 6: The resulting product is Sodium;4-aminobenzenesulfinate." ] } | |
CAS RN |
15898-44-9 |
Molecular Formula |
C6H7NNaO2S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
sodium;4-aminobenzenesulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,7H2,(H,8,9); |
InChI Key |
CGIAMDBGLOWRRX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1N)S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)O.[Na] |
synonyms |
p-Aminobenzenesulfinic Acid Monosodium Salt; Sodium 4-Aminobenzenesulfinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



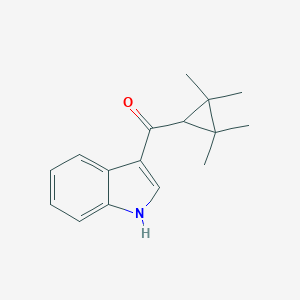
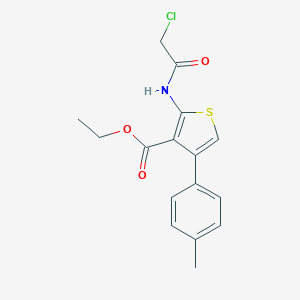
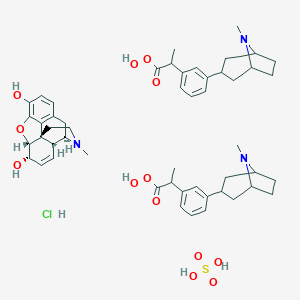
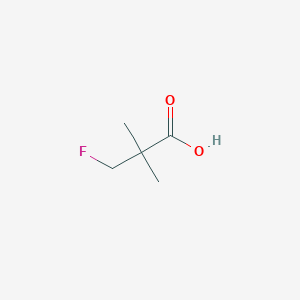
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
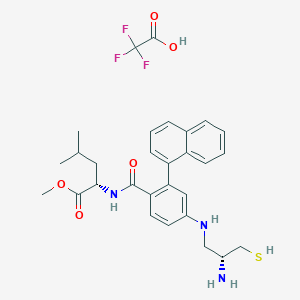
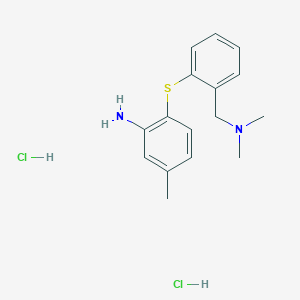
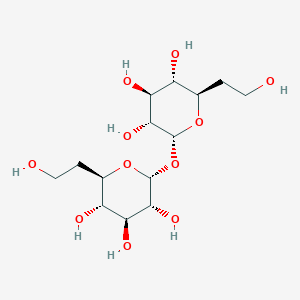
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
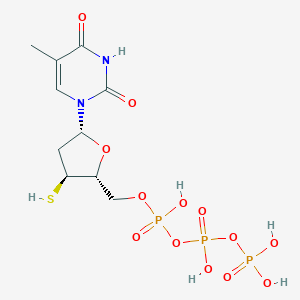
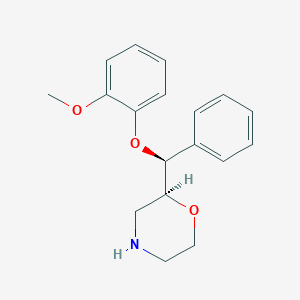
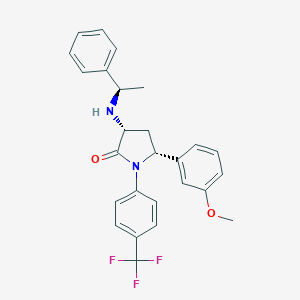
![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)
